Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Overview
Description
“Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” is a complex organic compound that contains a triazole ring and a pyridazine ring . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are generally synthesized via the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Pyridazines, on the other hand, can be synthesized through several methods, including the reaction of hydrazines with 1,3-diketones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring and a pyridazine ring. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions . Pyridazines can undergo reactions such as halogenation, nitration, and sulfonation .
Mechanism of Action
Target of Action
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex compound that is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the triazolothiadiazine core of the compound can make specific interactions with different target receptors . This interaction likely involves the formation of hydrogen bonds, given the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .
Biochemical Pathways
Given the compound’s potential enzyme inhibitory effects, it is likely that it interferes with the normal functioning of these enzymes, thereby affecting the biochemical pathways in which they are involved .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.
Result of Action
The result of the action of this compound is likely to be dependent on the specific target and biochemical pathway affected. For example, if the compound inhibits an enzyme involved in cancer cell proliferation, the result could be a decrease in cancer cell growth .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been found to interact with different target receptors .
Cellular Effects
Related compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown promising antiviral activity in plaque-reduction assays .
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-4-6-12(7-5-10)15-18-17-13-8-9-14(19-20(13)15)23-11(2)16(21)22-3/h4-9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRQRNZEXNPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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